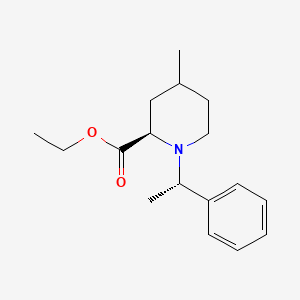

Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate

Description

Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate is a chiral piperidine derivative featuring a stereogenic center at the C2 position (R-configuration) and a (S)-1-phenylethyl substituent at the N1 position. Its synthesis involves stereoselective alkylation and cyclization steps, as exemplified in , where analogous ethyl 2-methyl-5-oxo-piperidine-4-carboxylates (compounds 19 and 20) were synthesized via base-mediated cyclization of ethyl 4-((2-ethoxy-2-oxoethyl)((S)-1-phenylethyl)amino)pentanoate . The compound’s stereochemical complexity and functional group arrangement (ester, methyl, and phenylethyl moieties) make it a valuable intermediate in medicinal chemistry and asymmetric synthesis.

Properties

Molecular Formula |

C17H25NO2 |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

ethyl (2R)-4-methyl-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C17H25NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,13-14,16H,4,10-12H2,1-3H3/t13?,14-,16+/m0/s1 |

InChI Key |

VCWVJJJJCQJWOU-JGKCFBKVSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CC(CCN1[C@@H](C)C2=CC=CC=C2)C |

Canonical SMILES |

CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Process:

| Step | Description | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Hydrolysis of 4-methyl-2-cyanopiperidine | Hydrochloric acid, reflux | To obtain 4-methyl-2-piperidinecarboxylic acid hydrochloride |

| 2 | Esterification | Ethanol, acid catalyst | To produce 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride |

| 3 | Separation of isomers | Crystallization, chromatography | To isolate trans-isomer (desired stereochemistry) |

| 4 | Stereoselective resolution | L-tartaric acid recrystallization | To enhance stereochemical purity |

| 5 | Formation of the target ester | Reaction with phenylethyl bromide or equivalent | To introduce the phenylethyl group, forming the (S)-phenylethyl substituent |

- The process employs common reagents such as hydrochloric acid, ethanol, and L-tartaric acid, which are cost-effective and suitable for large-scale production.

- The separation of cis/trans isomers is achieved via simple crystallization techniques, avoiding complex chromatographic methods.

- The stereoselective step ensures high purity and enantiomeric excess, critical for pharmaceutical applications.

Data Table: Synthesis Parameters

Catalytic Hydrogenation and Functionalization

Hydrogenation of heterocycles or unsaturated intermediates is a common route, utilizing supported metal catalysts such as palladium or rhodium.

Hydrogenation of Unsaturated Precursors:

Using supported palladium or rhodium catalysts under mild conditions (e.g., 25°C, 0.5 MPa H₂), to reduce double bonds or nitriles to amines or acids.Protection and Deprotection Steps:

Protecting groups such as benzyl or phenylethyl are introduced and later removed via catalytic hydrogenation, facilitating regio- and stereoselectivity.Final Esterification:

The free amine is esterified with ethanol or ethyl chloroformate derivatives to produce the target ester.

- A patent describes using supported rhodium catalysts to synthesize (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester with high yield and purity, avoiding expensive chiral catalysts by employing chiral resolution later.

Stereochemical Control and Purification

Chiral Resolution:

Employing L-tartaric acid or other chiral acids to resolve racemic mixtures, achieving high enantiomeric purity.Crystallization and Recrystallization:

Simple, scalable methods to separate stereoisomers based on solubility differences.Chromatography:

Used in research settings for purity verification but less favored industrially due to cost.

- Recrystallization with L-tartaric acid effectively reduces the content of undesired enantiomers to below 2%, ensuring high stereochemical purity suitable for pharmaceutical standards.

Summary of Preparation Strategies

| Approach | Advantages | Disadvantages | Suitable For |

|---|---|---|---|

| Chiral auxiliary-based synthesis | High stereocontrol | Multi-step, costly | Small-scale, high-value products |

| Starting from heterocyclic precursors | Cost-effective, scalable | Requires separation of isomers | Industrial production |

| Catalytic hydrogenation | Efficient, high yield | Catalyst cost, control of stereochemistry | Large-scale synthesis with resolution |

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Substituents

a. Ethyl 2-Methyl-5-oxo-1-((S)-1-phenylethyl)piperidine-4-carboxylate (19/20)

- Structure : Features a 5-keto group and 2-methyl substituent instead of 4-methyl and 2-carboxylate.

- Synthesis : Base-mediated cyclization (KOtBu in toluene) yields a 5-oxo-piperidine scaffold .

- Key Difference: The ketone at C5 introduces distinct reactivity (e.g., enolate formation) compared to the 4-methyl group in the target compound.

b. (2S,4R)-Ethyl 4-Nitromethyl-1-((S)-1-phenylethyl)-6-sulfanylidenepiperidine-2-carboxylate

- Structure : Contains a nitromethyl group at C4 and a sulfanylidene group at C6 ().

- Synthesis : Michael addition of nitroalkanes to α,β-unsaturated thiolactams catalyzed by DBU .

- Key Difference : The sulfanylidene and nitromethyl groups enhance electrophilicity, enabling diverse functionalization (e.g., hydrogenation to amines or oxidation to ketones) .

c. Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (7a/7b)

Pyrrolidine and Aziridine Analogs

a. Methyl (2R,5R)-5-(Dimethylcarbamoyl)-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate (10b)

- Structure : Pyrrolidine ring (5-membered vs. piperidine’s 6-membered) with a dimethylcarbamoyl group at C5 ().

- Synthesis : Hydrogenation of an amide precursor using Pd/C under hydrogen .

- Key Difference : Smaller ring size increases ring strain, altering reactivity and biological activity (e.g., enhanced metabolic stability) .

b. Ethyl 1-((R)-1-Phenylethyl)aziridine-(2S)-carboxylate

- Structure : Aziridine (3-membered ring) with a phenylethyl group and ester ().

- Synthesis : Asymmetric aziridine synthesis via nucleophilic ring-opening reactions .

- Key Difference : High ring strain makes aziridines reactive toward nucleophiles (e.g., azide in ), unlike the more stable piperidine derivatives.

Functionalized Piperidines with Aromatic Substituents

Ethyl (S)-4-((4-Chlorophenyl)(4-(diphenylphosphanyl)pyridin-2-yl)methoxy)piperidine-1-carboxylate (2h)

Data Tables

Table 2: Stereochemical and Conformational Features

Research Implications

The structural diversity among these compounds highlights the following trends:

- Steric and Electronic Effects : Bulky substituents (e.g., phenylethyl) enhance stereochemical control in synthesis .

- Functional Group Reactivity : Nitromethyl and sulfanylidene groups enable post-synthetic modifications (e.g., reduction to amines) .

- Ring Size and Strain : Smaller rings (aziridine, pyrrolidine) exhibit unique reactivity but require milder conditions for stability .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate with high diastereoselectivity?

- Methodological Answer : The synthesis should focus on chiral induction using (S)-1-phenylethylamine as a resolving agent. Evidence from diastereoselective approaches to similar piperidine esters highlights the importance of controlling steric and electronic effects during alkylation or acylation steps. For example, NMR data (δ 0.92 ppm for methyl groups, δ 7.32 ppm for aromatic protons) in the diastereomerically pure product suggests successful stereochemical control via intramolecular hydrogen bonding or π-π interactions .

- Experimental Design : Optimize reaction temperature (-20°C to RT), solvent polarity (e.g., CH₂Cl₂), and stoichiometry of the chiral auxiliary to minimize epimerization.

Q. How can researchers verify the stereochemical integrity of the compound post-synthesis?

- Methodological Answer : Use a combination of ¹H NMR and 13C NMR to identify diagnostic signals. For instance, the (2R,4S) configuration in related esters shows distinct splitting patterns (e.g., δ 1.10 ppm as a qd, J = 3.6–12.6 Hz) due to axial-equatorial proton coupling in the piperidine ring . Polarimetry ([α]D²⁰ = +17.7) and IR (1735 cm⁻¹ for ester C=O) further confirm functional group retention and optical purity.

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) effectively separates diastereomers. Evidence from analogous syntheses notes that unreacted starting materials or byproducts (e.g., N-alkylated impurities) can be removed via recrystallization in CH₂Cl₂/hexane .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R vs. 2S configurations) influence the compound’s physicochemical or biological properties?

- Methodological Answer : Computational modeling (DFT or MD simulations) can predict conformational stability. For example, the (2R,4S) diastereomer in related esters adopts a chair conformation with equatorial methyl groups, reducing steric hindrance and enhancing solubility . Experimentally, compare NMR chemical shifts (e.g., δ 3.38 ppm for axial protons) and logP values to correlate stereochemistry with hydrophobicity.

Q. What analytical approaches resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, overlapping methylene signals in ¹H NMR (δ 1.30–1.46 ppm) can be deconvoluted via HSQC correlations to 13C signals at δ 21.67–30.54 ppm . High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 342.2088716 g/mol for related metabolites) confirms molecular formula integrity .

Q. How can researchers design experiments to study the compound’s stability under varying pH or temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies (ICH guidelines):

- pH Stability : Incubate in buffers (pH 1–13) and monitor ester hydrolysis via LC-MS.

- Thermal Stability : Heat samples to 40–80°C and track degradation products (e.g., free piperidine or carboxylic acid) using TLC or HPLC .

Q. What strategies validate the compound’s potential as a chiral ligand or intermediate in asymmetric catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.